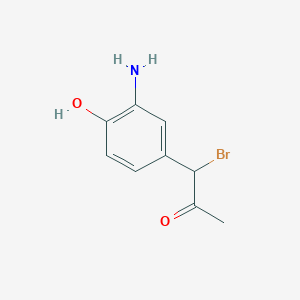
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of amino, hydroxy, and bromo functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(3-Amino-4-hydroxyphenyl)propan-2-one.
Reduction: 1-(3-Amino-4-hydroxyphenyl)propan-2-ol.
Substitution: 1-(3-Amino-4-hydroxyphenyl)-1-cyanopropan-2-one.
Scientific Research Applications
1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromo group can participate in electrophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(3-Amino-4-hydroxyphenyl)propan-2-one: Lacks the bromo group, resulting in different reactivity and applications.
1-(3-Amino-4-hydroxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
1-(3-Amino-4-hydroxyphenyl)-1-iodopropan-2-one:
Uniqueness: 1-(3-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,11H2,1H3 |
InChI Key |
WQTHWVWKMSEUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


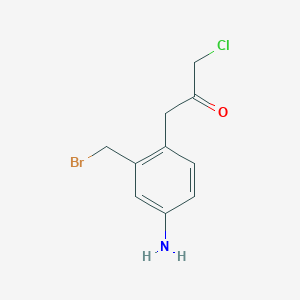
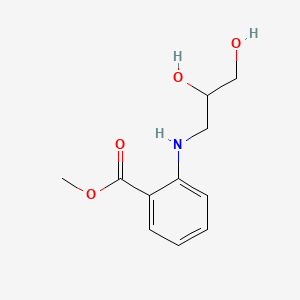


![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)
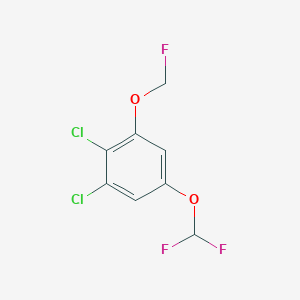



![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
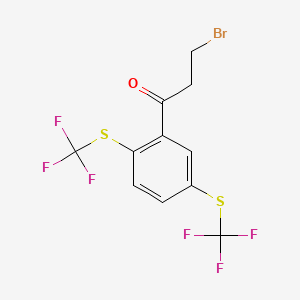
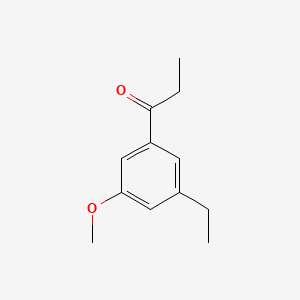
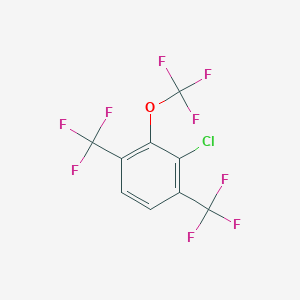
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
